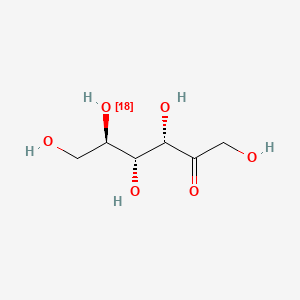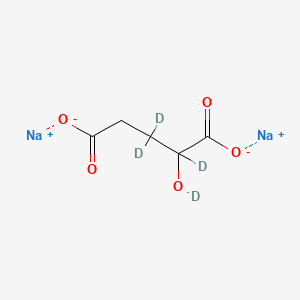
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is a deuterium-substituted compound that has garnered interest in various scientific fields due to its unique isotopic properties. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s chemical and physical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate typically involves the deuteration of the corresponding non-deuterated compound. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can yield deuterated alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically deuterated analogs of the original compound, retaining the deuterium atoms in their structure. These products are valuable for studying reaction mechanisms and kinetic isotope effects.
Wissenschaftliche Forschungsanwendungen
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism by which Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deuterium-substituted L-DOPA: Used in the treatment of Parkinson’s disease, showing similar isotopic effects.
3,3,3-Trideuterio-2,2-difluoro-propanoic Acid: Another deuterated compound with applications in chemical research.
Uniqueness
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is unique due to its specific deuterium substitution pattern, which can provide distinct kinetic isotope effects and stability compared to other deuterated compounds. Its versatility in various chemical reactions and applications makes it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C5H6Na2O5 |
|---|---|
Molekulargewicht |
196.10 g/mol |
IUPAC-Name |
disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1D2,3D,6D;; |
InChI-Schlüssel |
DZHFTEDSQFPDPP-YHAFEQCOSA-L |
Isomerische SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])(C(=O)[O-])O[2H].[Na+].[Na+] |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



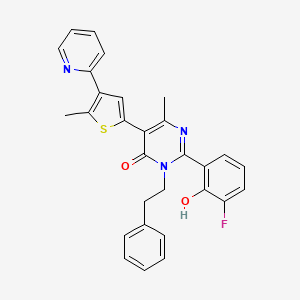
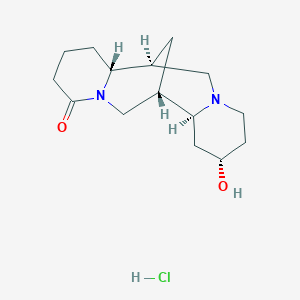
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)


![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
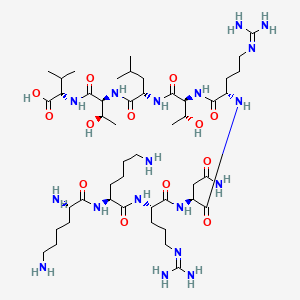
pyrimidine-2,4-dione](/img/structure/B12392482.png)


